molecular formula C14H28N2 B5824699 N-cycloheptyl-1-ethylpiperidin-4-amine

N-cycloheptyl-1-ethylpiperidin-4-amine

Cat. No.: B5824699
M. Wt: 224.39 g/mol
InChI Key: SWTYIQINAYQCPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cycloheptyl-1-ethylpiperidin-4-amine involves the reaction of 1-ethylpiperidin-4-amine with cycloheptyl bromide under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The mixture is then heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-cycloheptyl-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cycloheptyl-1-ethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

N-cycloheptyl-1-ethylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-cycloheptyl-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-16-11-9-14(10-12-16)15-13-7-5-3-4-6-8-13/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYIQINAYQCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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